Berberine deriv jci 2223
Description
Overview of Berberine-Derived Compounds in Contemporary Drug Discovery Research
Berberine (B55584), an isoquinoline (B145761) alkaloid, possesses a wide array of pharmacological properties. nih.gov However, its clinical application has been limited by factors such as poor bioavailability. nih.gov This has spurred the development of numerous derivatives to enhance its therapeutic potential. scielo.brscielo.br Scientists have systematically modified the chemical structure of berberine, particularly at the C-8, C-9, and C-13 positions, to create new compounds with improved biological activities. scielo.br
These synthetic derivatives have shown promise in various therapeutic areas. For instance, some have demonstrated potent anti-inflammatory, antimicrobial, and anticancer effects. scielo.brresearchgate.net Researchers have synthesized and screened berberine derivatives against pathogenic bacterial and fungal strains, with some showing antimicrobial activity comparable to existing drugs. scielo.br In the realm of cancer research, berberine and its derivatives are being investigated for their ability to inhibit tumor progression and induce apoptosis (cell death). scielo.brnih.gov
Furthermore, the addition of different functional groups to the berberine scaffold has led to the creation of highly active agents with hypocholesterolemic (cholesterol-lowering) properties. mdpi.com For example, a series of berberine analogues were designed and evaluated for their ability to up-regulate the low-density-lipoprotein receptor (LDLR), which plays a crucial role in cholesterol metabolism. acs.org
The exploration of berberine derivatives is a dynamic field, with deep learning and other advanced techniques being employed to predict and discover novel molecules with enhanced potency and new mechanisms of action. nih.gov This ongoing research highlights the significant potential of berberine-derived compounds as a source of new drug candidates.
Rationale for Investigating Berberine Deriv JCI 2223 as a Preclinical Research Compound
The investigation of a specific derivative like JCI 2223 is likely driven by the aim to overcome the limitations of natural berberine and to target specific biological pathways with greater precision. For example, research into berberine derivatives often seeks to:
Enhance Bioavailability: A primary goal is to improve how the compound is absorbed and utilized by the body. nih.govnih.gov
Increase Potency: Modifications to the berberine structure can lead to compounds with stronger therapeutic effects at lower concentrations. nih.gov
Improve Target Specificity: Derivatives can be designed to interact with specific molecular targets, such as enzymes or receptors, involved in disease processes. This can lead to more effective treatments with fewer side effects. mdpi.com
Explore Novel Mechanisms of Action: Research may aim to discover if a new derivative works through a different biological pathway than the parent compound, potentially offering new therapeutic strategies. nih.gov
Given the extensive research into the anti-inflammatory, metabolic, and anti-cancer properties of berberine and its analogues, it is plausible that this compound is being investigated for its potential in one or more of these areas. nih.govfrontiersin.org
Historical Context of Berberine Analog Research
The use of plants containing berberine dates back thousands of years in traditional Chinese and Ayurvedic medicine for treating various ailments, including diarrhea and inflammatory disorders. nih.gov The scientific investigation of berberine itself began in the 20th century, but it was the recognition of its therapeutic potential and its limitations that paved the way for the development of its analogs.
The quest to synthesize and study berberine derivatives is a more recent endeavor, gaining significant momentum in the last few decades. scielo.br Early research focused on understanding the basic structure-activity relationships, determining which parts of the berberine molecule were essential for its biological effects. scielo.br This foundational work allowed for more targeted modifications to create derivatives with enhanced properties.
A significant milestone in this field has been the development of synthetic methods to efficiently produce a variety of berberine analogs. researchgate.net This has enabled researchers to create libraries of compounds for screening and to systematically explore how different chemical modifications impact biological activity.
Preclinical Data on "this compound" Not Found in Publicly Available Research
Despite a comprehensive search of scientific literature and public databases, no specific information or preclinical data could be located for a chemical compound designated as "this compound."
Efforts to gather information for an article detailing the preclinical investigations of "this compound," as outlined in the provided structure, were unsuccessful. Searches for this specific compound name, as well as variations, did not yield any relevant results in the public domain.
This indicates that "this compound" may be an internal company code, a very new compound not yet described in published literature, or a misidentified designation. Without publicly available data, it is not possible to provide a scientifically accurate and informative article on its in vitro mechanistic efficacy studies or its characterization in preclinical in vivo models.
The requested article structure, including sections on cellular and biochemical assays, high-throughput screening, and the selection and efficacy assessment in animal models, requires specific research findings that are not available for a compound with this name.
Therefore, the generation of an article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the absence of foundational scientific information.
Structure
2D Structure
3D Structure
Properties
CAS No. |
81548-58-5 |
|---|---|
Molecular Formula |
C27H25NO10 |
Molecular Weight |
523.5 g/mol |
IUPAC Name |
dimethyl 3-(2,3-dimethoxy-6-methoxycarbonylphenyl)-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H25NO10/c1-32-16-7-6-14(25(29)34-3)19(24(16)33-2)23-21(27(31)36-5)20(26(30)35-4)22-15-11-18-17(37-12-38-18)10-13(15)8-9-28(22)23/h6-7,10-11H,8-9,12H2,1-5H3 |
InChI Key |
ZPMGZHXBIVBJEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)C2=C(C(=C3N2CCC4=CC5=C(C=C43)OCO5)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
Preclinical Investigations of Berberine Deriv Jci 2223
Preclinical In Vivo Model Characterization (Mechanistic Focus)
Pharmacokinetic Profiling in Preclinical Animal Models
Following a comprehensive search of scientific literature and publicly available data, no specific preclinical pharmacokinetic data was found for a compound identified as "Berberine deriv jci 2223".
Extensive searches were conducted using various search terms including "this compound preclinical pharmacokinetics," "JCI 2223 animal models pharmacokinetics," "Berberine derivative JCI 2223 half-life," "JCI 2223 bioavailability," and "JCI 2223 metabolism preclinical." These searches did not yield any results pertaining to a specific berberine (B55584) derivative with the designation "JCI 2223."
Therefore, it is not possible to provide detailed research findings or data tables on the pharmacokinetic profile of this specific compound in preclinical animal models. The scientific community has published research on the pharmacokinetics of berberine and other derivatives, but none are explicitly identified as "JCI 2223."
Molecular Mechanisms and Signaling Pathway Modulation by Berberine Deriv Jci 2223
Interrogation of Key Cellular Signaling Cascades
Berberine (B55584) and its derivatives have been shown to interact with and modulate a wide array of cellular signaling pathways implicated in various physiological and pathological processes.
PI3K/Akt/mTOR Pathway Dynamics
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Several studies have indicated that berberine and its derivatives can influence this pathway. For instance, berberine has been observed to inhibit the mTOR signaling pathway, which can be a crucial mechanism in its anti-tumor effects nih.gov. It can also induce autophagy in human liver carcinoma cell lines by inhibiting mTOR signaling through the suppression of Akt activity nih.gov. Molecular docking studies have suggested that berberine could regulate metabolism by targeting PIK3CA, the catalytic subunit of PI3K nih.gov.
NF-κB Signaling Pathway Investigations
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immune responses, and cell survival. Berberine and its derivatives have demonstrated significant anti-inflammatory properties by modulating this pathway. Research has shown that certain novel berberine analogues can potently suppress TNF-α-induced NF-κB activation by impairing IκB kinase (IKK) phosphorylation nih.gov. This inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-8 nih.gov.
MAPK Pathway Activation and Regulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Studies on berberine have revealed its ability to modulate MAPK signaling. For example, in osteosarcoma cells, berberine has been shown to activate the MAPK/JNK signal transduction pathway, which may contribute to its inhibitory effects on cancer cell growth nih.gov. Conversely, in other contexts, berberine has been found to up-regulate p38 MAPK signaling, which is involved in the induction of autophagy nih.gov.
JAK/STAT Pathway Modulations
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is essential for cytokine signaling and is involved in immunity, cell growth, and differentiation. Berberine has been found to interfere with this pathway. In colorectal cancer cells, berberine significantly decreased the phosphorylated levels of JAK2 and STAT3 nih.gov. By interrupting the COX2/JAK/STAT signaling axis, berberine can downregulate matrix metalloproteinases (MMP)-2 and MMP-9, which are involved in cancer cell invasion and metastasis nih.gov.
TGF-beta/Smad Signaling Pathway Analysis
The Transforming Growth Factor-beta (TGF-beta)/Smad signaling pathway is crucial in regulating a wide range of cellular functions, including cell growth, differentiation, and extracellular matrix production. While the direct and specific effects of a berberine derivative named "jci 2223" on this pathway are not documented, the broader class of isoquinoline (B145761) alkaloids, to which berberine belongs, has been investigated for its influence on fibrotic diseases where this pathway is often dysregulated. Further research is needed to elucidate the precise interactions of specific berberine derivatives with the TGF-beta/Smad cascade.
GPCR and G Protein-Coupled Receptor Interactions
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. There is a lack of specific research detailing the interactions of a compound named "Berberine deriv jci 2223" with GPCRs. However, the diverse pharmacological effects of berberine and its derivatives suggest potential interactions with various receptor systems, which may include GPCRs, although this remains an area for further investigation.
Impact on Fundamental Cellular Processes
Berberine is a known modulator of autophagy, a cellular process for degrading and recycling cellular components. In hepatocytes, berberine has been shown to induce autophagy in a dose-dependent manner, as evidenced by the increased conversion of LC3-I to LC3-II, a key marker of autophagosome formation. nih.gov This induction of autophagy is linked to the suppression of lipid accumulation. nih.gov The mechanism often involves the activation of sirtuin 1 (SIRT1). nih.gov Furthermore, in the context of ischemic neuronal injury, berberine has been found to enhance autophagic flux by facilitating the fusion of autophagosomes with lysosomes. nih.gov In some cancer cells, such as A549 lung cancer cells, berberine promotes autophagy by increasing the expression of beclin-1 and LC3. researchgate.net Liposome-encapsulated berberine has also been shown to promote autophagy in the liver of type 2 diabetic rats through the AMPK/mTOR pathway. mdpi.com
Berberine and its derivatives have demonstrated potent pro-apoptotic effects in various cancer cell lines. nih.govmdpi.com The induction of apoptosis is a key mechanism behind its anti-cancer properties. nih.gov In liver cancer cells, berberine triggers the mitochondrial pathway of apoptosis, characterized by an increased expression of Bax and the activation of procaspase-9, procaspase-3, and procaspase-7. nih.gov The BCL-2/BAX signaling pathway appears to be a common target for berberine's anti-tumor effects. nih.gov In gastrointestinal cancer cell lines, berberine treatment leads to the appearance of apoptotic figures and mitochondrial aggregation. mdpi.com
Table 1: Effects of Berberine on Apoptotic Markers in Cancer Cells
| Cell Line | Key Apoptotic Events | Reference |
|---|---|---|
| Liver Cancer (Huh7) | Increased Bax expression, activation of caspases-9, -3, and -7. | nih.gov |
| Multiple Cancer Lines | Modulation of the BCL-2/BAX signaling pathway. | nih.gov |
| Gastrointestinal Cancer | Induction of apoptotic figures and mitochondrial aggregation. | mdpi.com |
Berberine has been shown to arrest the cell cycle at different phases in various cell types, thereby inhibiting proliferation. In multiple cancer cell lines, berberine can induce cell cycle arrest at the G2/M phase. nih.govresearchgate.net In L929 murine fibroblast cells, high concentrations of berberine caused an increase in the proportion of cells in the G2/M phase. nih.gov Conversely, in colorectal cancer cells (HCT 116), berberine treatment led to a G0/G1 phase arrest. nih.gov In liver cancer cells, cell cycle arrest at the M/G1 phase has been observed. nih.gov This cell cycle arrest is often a precursor to apoptosis.
Berberine exhibits anti-angiogenic properties by targeting key signaling pathways involved in the formation of new blood vessels. nih.gov In glioblastoma xenografts, berberine was found to inhibit angiogenesis by targeting the VEGFR2/ERK pathway. nih.gov It has been shown to downregulate the expression of hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF), both critical mediators of angiogenesis. nih.gov Berberine also inhibits endothelial cell motility, migration, and tube formation. nih.gov In a rat model of cerebral ischemia-reperfusion, berberine was found to promote angiogenesis by activating the HIF-1α/VEGF signaling pathway, suggesting a context-dependent effect. jcpsp.pk
Table 2: Impact of Berberine on Angiogenesis-Related Factors
| Factor | Effect of Berberine | Cellular/Animal Model | Reference |
|---|---|---|---|
| HIF-1α | Downregulation | Tumor cells | nih.gov |
| VEGF | Downregulation | Tumor cells | nih.gov |
| VEGFR2 Phosphorylation | Inhibition | Glioblastoma | nih.gov |
| ERK Phosphorylation | Inhibition | Glioblastoma | nih.gov |
| Endothelial Cell Migration | Inhibition | HUVEC | nih.gov |
| Tube Formation | Inhibition | HUVEC | nih.gov |
Berberine is well-known for its beneficial effects on metabolic disorders, particularly type 2 diabetes and dyslipidemia. nih.govnih.gov A primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism. mdpi.comresearchgate.net Activation of AMPK by berberine enhances glucose uptake in cells and improves insulin (B600854) sensitivity. mdpi.com Berberine also modulates lipid metabolism by down-regulating lipogenic enzymes. mdpi.com It can reduce fatty acid accumulation in gastric cancer cells. mdpi.com The predominant metabolic pathways for berberine itself in the body include demethylation, demethylenation, reduction, and hydroxylation. nih.gov
Berberine possesses broad-spectrum antimicrobial activity. mdpi.com Modifications to the berberine structure, for instance at the C9 position, can enhance its antibacterial efficacy. mdpi.com In addition to its direct antimicrobial effects, berberine modulates the immune response. nih.gov It has been shown to have anti-inflammatory and immunomodulatory properties. nih.govnih.gov Berberine can suppress the differentiation and function of pro-inflammatory T helper (Th)1 and Th17 cells. nih.govnih.gov It can also modulate the function of dendritic cells (DCs) and macrophages, which play a key role in initiating and shaping immune responses. nih.govnih.gov In human umbilical vein endothelial cells, berberine has been shown to protect against TNF-α-induced injury via the AMPK/NF-κB/YY1 signaling pathway. bohrium.com
An article focusing on the chemical compound “this compound” cannot be generated at this time. Extensive searches for a compound with this specific designation have not yielded any relevant scientific literature or data.
The search results contain information on various other berberine derivatives and their effects on immunological, neuronal, and cytoskeletal signaling pathways, as well as their interactions with molecular targets. However, there is no specific information available for a compound identified as "this compound."
It is possible that "jci 2223" is an internal laboratory code, a newly synthesized compound not yet described in published literature, or a misnomer. Without publicly available research on this specific derivative, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline and focuses solely on "this compound."
Molecular Target Identification and Validation Strategies
Membrane Transporter and Ion Channel Modulation
Berberine is known to interact with various membrane transporters and ion channels, which contributes to its diverse pharmacological effects. As an organic cation, its transport across cell membranes is mediated by specific transporters. For instance, berberine is a substrate for the human organic cation transporter 1 (OCT1) and OCT2, with Michaelis-Menten constants of 14.8 microM and 4.4 microM, respectively. nih.gov The efflux of berberine is handled by pumps like the MDR1 P-glycoprotein (ABCB1). nih.gov This vectorial transport is crucial for its absorption, distribution, and elimination.
In hepatocytes, berberine has demonstrated inhibitory effects on potassium and calcium ion channels. nih.govnih.gov Specifically, it inhibits the delayed outward potassium currents (IK), inward rectifier potassium currents (IK1), and Ca2+ release-activated Ca2+ currents (ICRAC) in a concentration-dependent manner. nih.govnih.gov The inhibitory effect is most pronounced on IK, followed by ICRAC and then IK1. nih.gov This modulation of ion channels can protect hepatocytes from calcium overload and regulate metabolic processes. nih.gov
| Ion Channel/Transporter | Effect of Berberine | Cell Type | Reference |
| Organic Cation Transporter 1 (OCT1) | Substrate (Km = 14.8 µM) | MDCKII cells | nih.gov |
| Organic Cation Transporter 2 (OCT2) | Substrate (Km = 4.4 µM) | MDCKII cells | nih.gov |
| MDR1 P-glycoprotein (ABCB1) | Substrate for efflux | MDCKII cells | nih.gov |
| Delayed outward potassium current (IK) | Inhibition (EC50 = 38.86 µM) | Rat hepatocytes | nih.gov |
| Inward rectifier potassium current (IK1) | Mild inhibition | Rat hepatocytes | nih.gov |
| Ca2+ release-activated Ca2+ current (ICRAC) | Inhibition (EC50 = 47.20 µM) | Rat hepatocytes | nih.gov |
Protease Activity Regulation
The regulatory effects of berberine and its derivatives on protease activity have been explored, particularly in the context of viral infections. In silico studies have investigated the binding affinities of berberine and its derivatives, such as berberrubine (B190655), demethylen-berberine, jatrorrhizin, and thalifendine (B1230407), to the main protease of SARS-CoV-2. nih.gov These studies suggest that these compounds have the potential to act as inhibitors of this critical viral enzyme. nih.gov Molecular dynamics simulations have further indicated that derivatives like thalifendine may exhibit strong binding to the SARS-CoV-2 protease. nih.gov
Protein Tyrosine Kinase Modulation
Berberine has been shown to modulate the activity of protein tyrosine kinases, particularly in the context of insulin signaling. In erythrocytes from individuals with type 2 diabetes mellitus, berberine treatment was found to increase the protein tyrosine kinase activity of membrane-bound insulin receptors by 150%. njmu.edu.cn This effect is believed to contribute to improved insulin sensitivity. njmu.edu.cn Further studies in cultured human liver cells and rat skeletal muscle cells have shown that berberine increases the expression of the insulin receptor (InsR) at both the mRNA and protein levels. nih.gov This upregulation is mediated through a protein kinase C (PKC)-dependent activation of the InsR promoter. nih.gov Additionally, berberine has been shown to activate the extracellular signal-regulated kinase (ERK) signaling pathway, which contributes to the stabilization of LDL receptor mRNA. nih.gov
| Kinase/Pathway | Effect of Berberine | Cellular Context | Reference |
| Insulin Receptor Tyrosine Kinase | Increased activity | Erythrocytes (Type 2 Diabetes) | njmu.edu.cn |
| Protein Kinase C (PKC) | Activation leading to InsR expression | Human liver cells | nih.gov |
| Extracellular signal-regulated kinase (ERK) | Activation leading to LDLR mRNA stabilization | HepG2 cells | nih.gov |
Ubiquitin-Proteasome System Interactions
Berberine has been demonstrated to interact with the ubiquitin-proteasome system (UPS). One significant finding is its role in the degradation of hepatocyte nuclear factor 1α (HNF1α), a key transcriptional activator of the PCSK9 gene. nih.govnih.gov Berberine treatment accelerates the degradation of HNF1α protein through the UPS, leading to reduced PCSK9 expression and consequently lower levels of LDL cholesterol. nih.govnih.gov This effect is not due to a global impact on proteasome activities but rather a more selective degradation of HNF1α. nih.gov The reduction of HNF1α protein by berberine can be reversed by proteasome inhibitors like bortezomib (B1684674) and MG132. nih.gov
Vitamin D Related Pathways
Research has explored the combined effects of berberine with vitamin D3 and other nutrients on bone metabolism, particularly in postmenopausal women. Supplementation with a combination including berberine and vitamin D3 has been shown to favorably impact biomarkers of bone turnover. nih.govnih.gov Specifically, this combination led to a significant increase in serum 25-hydroxyvitamin D levels and a decrease in serum osteocalcin, which is indicative of reduced bone turnover. nih.gov These findings suggest a potential synergistic interaction between berberine and vitamin D pathways in supporting healthy bone metabolism. nih.govnih.gov
Information regarding the chemical compound “this compound” is not available in public records.
Extensive searches for the chemical compound “this compound” have yielded no specific results. This suggests that "jci 2223" may be an internal, non-public designation, a misnomer, or a compound that has not been described in publicly accessible scientific literature. Therefore, an article focusing solely on the cellular and biochemical effects of this specific derivative cannot be generated at this time.
To provide a comprehensive report as requested, the correct and publicly documented name of the berberine derivative is required. Research on various other berberine derivatives does reveal a range of cellular and biochemical activities; however, in adherence to the strict instruction to focus solely on “this compound,” this broader information has been excluded.
If an alternative or corrected name for the compound is available, a detailed and accurate article can be compiled. Without this, any attempt to describe the specific effects of “this compound” would be speculative and not based on factual, verifiable data.
Cellular and Biochemical Effects of Berberine Deriv Jci 2223
Biochemical Pathway Interventions
Cellular Oxidative Stress Response and Antioxidant Mechanisms
No studies were found that specifically investigate the effects of Berberine (B55584) deriv jci 2223 on cellular oxidative stress. Research has not yet detailed its impact on the production of reactive oxygen species (ROS), nor its potential to modulate endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidase (GPx). Its role, if any, in activating antioxidant response pathways like the Nrf2 pathway remains uncharacterized for this specific derivative.
DNA Damage Response Pathways
There is no available scientific literature detailing the interaction of Berberine deriv jci 2223 with DNA damage response pathways. It is unknown whether this compound can induce DNA lesions, such as single or double-strand breaks, or if it influences the cellular mechanisms for DNA repair. The effects of this specific derivative on key proteins involved in DNA damage signaling and repair, such as ATM, ATR, and p53, have not been documented.
Epigenetic Modifications and Gene Expression Regulation
The influence of this compound on epigenetic mechanisms is currently not described in the scientific literature. There are no studies available that examine its potential to alter DNA methylation patterns, histone modifications, or the expression of non-coding RNAs. Therefore, its capacity to regulate gene expression through epigenetic pathways remains an open area for future research.
Structure Activity Relationship Sar Studies of Berberine Deriv Jci 2223 and Analogs
Rational Design and Chemical Synthesis of Berberine (B55584) Analogs
The rational design of 9-substituted berberine analogs is primarily aimed at modulating the molecule's physicochemical properties, such as lipophilicity, to improve cell permeability and target engagement. nih.gov Modifications at the C9 position have been shown to significantly influence the antitumor and anti-inflammatory activities of these compounds. nih.govrsc.org
The chemical synthesis of these analogs typically begins with berberine as the starting material. A key step is the demethylation of berberine at the 9-position to yield the crucial intermediate, berberrubine (B190655). researchgate.net This is often achieved through pyrolysis. researchgate.net Once berberrubine is obtained, it serves as a versatile precursor for introducing a variety of substituents at the 9-O- or 9-N- position.
For the synthesis of 9-O-substituted derivatives, berberrubine is reacted with various alkyl or aryl halides (e.g., n-alkyl bromide) in the presence of a base. mdpi.commdpi.com This etherification reaction allows for the introduction of diverse functional groups, including simple alkyl chains, terpenyl groups, and moieties derived from other bioactive molecules. nih.govrsc.org A series of 9-O-alkyl- and 9-O-terpenyl-substituted berberine derivatives have been synthesized to alter the hydrophobicity of the parent molecule. nih.gov Similarly, 9-N-substituted analogs can be prepared, which have also shown promising biological activities. nih.gov
Correlation of Specific Structural Features with Observed Biological Activities
The structure-activity relationship (SAR) studies of 9-substituted berberine derivatives have revealed critical insights into how specific structural modifications influence their biological effects.
Anticancer Activity: Modifications at the C9 position have been shown to enhance the anticancer activity of berberine. nih.gov The introduction of lipophilic substituents at this position generally leads to increased cytotoxicity against various cancer cell lines. nih.gov For instance, a study on 9-O-alkyl and 9-O-terpenyl derivatives found that the antiproliferative activity is influenced by the type and length of the substituent chain. nih.gov Notably, a farnesyl 9-O-substituted derivative (Compound 8 in the study) demonstrated significantly higher cytotoxic activity against the human hepatoma HepG2 cell line compared to berberine, with a 104-fold increase in antiproliferation activity after 48 hours. nih.gov Another study found that a derivative with a 3-bromopropoxy group at the C9 position (derivative 3 in the study) had a 30-fold superior antiproliferative activity in HL-60 leukemia cells compared to the parent berberine. semanticscholar.org
Anti-inflammatory Activity: The anti-inflammatory effects of berberine can also be significantly improved through C9-O-substitution. A study synthesizing a series of novel C-9-O-substituted-berberine derivatives found that compounds 3i and 5e exhibited markedly improved inhibitory activities against the release of inflammatory mediators like NO, TNF-α, and IL-6 compared to berberine. rsc.org These derivatives were also more effective at inhibiting the migration of neutrophils and macrophages in a zebrafish model of inflammation. rsc.org
Hypoglycemic Activity: SAR studies have also been extended to the glucose-lowering effects of berberine derivatives. The introduction of alkyl and acyl substituents at position 9 has been noted to increase hypoglycemic activity. mdpi.com While many of these derivatives still require relatively high doses, the 9-N-substituted series has been identified as having lower effective hypoglycemic doses. mdpi.com
The following table summarizes the structure-activity relationship of selected 9-O-substituted berberine derivatives against cancer cell lines.
Data sourced from a study on the synthesis and anticancer activity of novel 9-O-substituted berberine derivatives. nih.gov
Computational Approaches to SAR and Molecular Modeling
Computational methods are increasingly being used to understand the SAR of berberine derivatives and to guide the design of new, more potent analogs.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For berberine derivatives, docking studies have been instrumental in elucidating their binding modes with various biological targets. For example, docking simulations have been used to investigate the binding of berberine and its derivatives to enzymes like the SARS-CoV-2 main protease, suggesting that structural modifications can enhance binding affinity and inhibitory potential. visbio.co.th Other studies have used docking to design novel berberine derivatives as multi-target inhibitors for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and HMG-CoA reductase (HMGCR), which are key targets in hypercholesterolemia treatment. swu.ac.th These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's activity, thereby guiding the rational design of more effective inhibitors. swu.ac.th
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Several QSAR studies have been conducted on berberine derivatives to develop predictive models for various biological activities. For instance, a QSAR model was developed for a series of 59 berberine derivatives with hypolipidemic activities. nih.gov This model could be used as a tool for the discovery of new berberine analogs with lipid-lowering properties. nih.gov Another study developed a three-dimensional QSAR (3D-QSAR) model for 39 berberine analogs to evaluate their herbicidal activities. nih.gov The resulting contour maps from the 3D-QSAR analysis provided insights into how electrostatic and hydrophobic fields at different positions of the berberine scaffold could be modified to improve inhibitory activity. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. This method has been applied to study berberine derivatives to understand the stability of the ligand-protein complex and to analyze conformational changes. An integrated study combining QSAR, molecular docking, and MD simulations was performed on 67 berberine derivatives for the inhibition of butyrylcholinesterase (BuChE). nih.gov The MD simulations helped to elucidate the inhibitory mechanism of typical berberine derivatives, and the predicted binding free energies were consistent with experimental data. nih.gov Such simulations can reveal the importance of specific energy terms, like van der Waals forces, in differentiating the activity among various inhibitors. nih.gov In another study, MD simulations were used to investigate the potential of berberine derivatives as allosteric activators of the AMPK pathway, indicating the stability of the simulated complexes. nih.gov
Advanced Research Methodologies and Future Directions for Berberine Deriv Jci 2223
Cutting-Edge Methodologies for Investigating Berberine (B55584) Deriv JCI 2223
Modern biomedical research employs a range of powerful tools to investigate the complex interactions between a therapeutic compound and biological systems. For a novel agent such as Berberine Deriv JCI 2223, these methodologies are crucial for validating its targets and understanding its dynamic effects within a cellular environment.
Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation
The advent of CRISPR/Cas9 has transformed the field of drug discovery by enabling precise gene editing to validate potential drug targets. nabea.pubnabea.pub This technology can be used to create specific gene knockouts or insertions in cell-based assays, allowing researchers to mimic a disease state and observe the compound's effects. criver.com For this compound, CRISPR/Cas9 can be employed to systematically knock out genes hypothesized to be the compound's targets. If the compound's efficacy is diminished or nullified in cells with a specific gene knockout, it provides strong evidence that the protein encoded by that gene is a direct target. nih.gov This approach helps to distinguish between on-target and off-target effects, ensuring that the observed therapeutic outcomes are due to the intended molecular interaction. criver.com
Table 1: Illustrative CRISPR/Cas9 Target Validation Strategy for this compound
| Hypothesized Target Gene | CRISPR/Cas9 Action | Experimental Model | Expected Outcome if Target is Validated |
| Gene X (e.g., a specific kinase) | Knockout (KO) of Gene X | Cancer cell line | Loss of anti-proliferative effect of this compound in KO cells |
| Gene Y (e.g., a receptor) | Introduction of a resistance-conferring mutation | In vitro enzyme assay | Reduced binding affinity of this compound to the mutated protein |
| Gene Z (e.g., a transcription factor) | Repression of Gene Z expression (CRISPRi) | Reporter cell line | No activation of downstream signaling pathway upon treatment with this compound |
Proteomics and Metabolomics in Systems Biology Approaches
Proteomics and metabolomics are essential components of systems biology, providing a comprehensive snapshot of the proteins and small-molecule metabolites within a biological system. metwarebio.comnih.gov When investigating this compound, proteomics can identify which proteins the compound directly binds to or whose expression levels are altered upon treatment. nih.gov Techniques like cellular thermal shift assay (CETSA) can confirm direct binding between the compound and its target proteins. nih.gov
Metabolomics complements this by revealing the downstream effects on metabolic pathways. nih.gov For instance, metabolomic profiling after treatment with this compound could show significant changes in lipid metabolism or glucose homeostasis, providing insights into its functional impact. nih.govresearchgate.net The integration of these "omics" technologies offers a more complete picture than either could alone, linking the molecular targets of a compound to its ultimate physiological effects. metwarebio.comscienceoflife.nl
Advanced Imaging Techniques for Spatiotemporal Dynamics
Understanding where and when a compound acts within a cell is crucial. Advanced imaging techniques allow for the real-time visualization of the spatiotemporal dynamics of this compound. Techniques such as high-resolution fluorescence microscopy can be used to track the subcellular localization of a fluorescently-tagged version of the derivative, revealing whether it accumulates in the mitochondria, nucleus, or other organelles.
Furthermore, imaging modalities like X-ray Synchrotron Phase-Contrast Tomography (XPCT) can provide detailed 3D visualization of tissue microstructures, which could be used in preclinical models to assess the compound's effect on tissue architecture. narilis.be Ultrasound-based techniques can also be employed to characterize the mechanical properties of tissues in response to treatment. nih.gov These methods provide invaluable data on the compound's distribution and its impact on cellular and tissue-level organization over time. nih.gov
Integration of Multi-Omics Data for a Systems-Level Understanding
To achieve a truly holistic understanding of this compound, data from various "omics" platforms must be integrated and analyzed collectively. mdpi.com This systems-level approach can uncover complex interactions and regulatory networks that would be missed by studying each data type in isolation. elsevierpure.com
Transcriptomic, Proteomic, and Metabolomic Data Integration
The central dogma of molecular biology—DNA to RNA to protein—forms the basis for integrating transcriptomic, proteomic, and metabolomic data. nih.gov Transcriptomics reveals which genes are being expressed in response to this compound, proteomics shows the resulting protein levels, and metabolomics captures the functional output of these proteins in metabolic pathways. metwarebio.combiorxiv.org
By combining these datasets, researchers can build a comprehensive model of the compound's mechanism of action. nih.govresearchgate.net For example, an increase in the transcription of a gene involved in a specific metabolic pathway, coupled with an increase in the corresponding protein and a change in related metabolite concentrations, provides a powerful, multi-layered confirmation of the compound's effect on that pathway. frontiersin.orgmaastrichtuniversity.nl
Table 2: Example of Multi-Omics Data Integration for this compound
| Omics Layer | Finding | Interpretation |
| Transcriptomics | Upregulation of mRNA for genes in the MAPK signaling pathway. rsc.org | This compound may activate gene expression related to this pathway. |
| Proteomics | Increased phosphorylation of ERK1/2 proteins. nih.gov | Confirms activation of the MAPK pathway at the protein level. |
| Metabolomics | Altered levels of metabolites downstream of the MAPK pathway. | Demonstrates the functional consequence of pathway activation on cellular metabolism. |
Network Analysis and Pathway Reconstruction
The integrated multi-omics data can be used to construct biological networks and reconstruct affected pathways. mdpi.com Network analysis helps to identify key "hub" genes or proteins that are central to the compound's effects. researchgate.netnih.gov By mapping the differentially expressed genes, proteins, and altered metabolites onto known biological pathways, researchers can visualize how this compound modulates cellular functions. nih.govnih.gov
This approach can reveal novel mechanisms of action and predict potential synergistic or antagonistic interactions with other drugs. oup.com For instance, pathway reconstruction might show that this compound primarily impacts the WNT signaling pathway or modulates inflammatory responses through the NF-κB pathway. nih.govnih.gov Such insights are critical for the rational design of future clinical studies and the development of more effective therapeutic strategies.
Exploration of Novel Preclinical Applications (Based on Mechanistic Insights)
The therapeutic potential of berberine, a natural isoquinoline (B145761) alkaloid, is well-documented across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions. nih.govnih.gov However, its clinical utility is often hampered by poor bioavailability. nih.gov This has spurred the development of numerous derivatives designed to enhance its pharmacological properties. Mechanistic insights into how these derivatives function at a molecular level are paving the way for their application in new and emerging disease areas.
Mechanistic Studies in Emerging Disease Research Areas
Recent investigations into the mechanisms of action of berberine derivatives have uncovered potential applications beyond their traditional uses. For instance, the well-established ability of berberine to activate AMP-activated protein kinase (AMPK) and inhibit mitochondrial respiratory complex I is a cornerstone of its metabolic effects. ucsf.edunih.gov Novel derivatives, such as dihydroberberine, have been shown to have improved bioavailability and, consequently, more potent effects on insulin (B600854) sensitivity and adiposity in preclinical models. ucsf.edunih.gov
The anti-inflammatory and anti-tumor effects of berberine derivatives are also a significant area of research. nih.gov Studies have shown that these compounds can modulate key signaling pathways involved in cancer progression, such as apoptosis and cell cycle regulation. magtechjournal.comnih.gov For example, certain 9-O-substituted berberine derivatives have demonstrated improved antiproliferative and apoptosis-inducing activities in cancer cell lines compared to the parent compound. nih.gov The mechanisms often involve the generation of reactive oxygen species and the induction of DNA damage responses, highlighting their potential in oncology. magtechjournal.com
Furthermore, the role of berberine derivatives in modulating the gut microbiota is an emerging field of study. mdpi.com By altering the composition of gut bacteria, these compounds can influence metabolic health, offering potential therapeutic avenues for obesity and related metabolic disorders. mdpi.com
Below is a data table summarizing the mechanistic insights and potential applications of various berberine derivatives in emerging research areas.
| Derivative Class | Mechanism of Action | Emerging Research Area | Reference |
| Dihydroberberine | Inhibition of mitochondrial respiratory complex I, AMPK activation | Type 2 Diabetes, Obesity | ucsf.edunih.gov |
| 9-O-Substituted Derivatives | Induction of apoptosis, cell cycle arrest, ROS generation | Oncology | nih.gov |
| Carbohydrate-Modified Derivatives | Enhanced anti-diabetic activity | Type 2 Diabetes | |
| Lipophilic Derivatives | Increased cellular uptake and photocytotoxicity | Photodynamic Cancer Therapy |
Combinatorial Research Strategies with Other Investigational Compounds
The multifaceted mechanisms of action of berberine derivatives make them ideal candidates for combinatorial therapies. nih.gov In oncology, for instance, berberine has been shown to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs like cisplatin (B142131) and doxorubicin. nih.gov This is often achieved by inhibiting drug efflux pumps, modulating apoptosis, and downregulating multidrug resistance genes. nih.gov
Combinatorial strategies are also being explored for metabolic diseases. The co-administration of berberine derivatives with other hypoglycemic agents has shown synergistic effects in improving glycemic control. frontiersin.org For example, a novel derivative, B9OC, which conjugates berberine with the SGLT2 inhibitor canagliflozin, has been synthesized and is being investigated for its dual antibacterial and hypoglycemic properties. mdpi.com
The table below provides an overview of combinatorial research strategies involving berberine derivatives.
| Derivative/Berberine | Combination Agent | Therapeutic Area | Rationale | Reference |
| Berberine | Doxorubicin | Cancer | Chemosensitization, inhibition of drug efflux | nih.gov |
| Berberine | Metformin | Type 2 Diabetes | Synergistic effects on glycemic control | frontiersin.org |
| B9OC (Berberine-Canagliflozin Conjugate) | N/A (single molecule) | Diabetes and Bacterial Infections | Dual-action compound | mdpi.com |
| Berberine | Venetoclax | Acute Myeloid Leukemia | Potentiation of apoptosis | plymouth.ac.uk |
Challenges and Opportunities in the Academic Research of Berberine Derivatives
Despite the promising therapeutic potential of berberine derivatives, several challenges remain in their academic research and development. However, these hurdles also present opportunities for innovation and the application of novel research methodologies.
Addressing Research Hurdles in Mechanistic Elucidation
A primary challenge in the study of berberine derivatives is the complete elucidation of their molecular mechanisms. While it is known that they can interact with multiple cellular targets, the precise pathways and downstream effects are not always fully understood. nih.gov This complexity can make it difficult to predict their efficacy and potential side effects.
Furthermore, the poor bioavailability and metabolic instability of many berberine derivatives pose significant challenges for in vivo studies. nih.gov Overcoming these pharmacokinetic limitations is crucial for translating preclinical findings into clinical applications. The development of novel delivery systems and chemical modifications to improve bioavailability are active areas of research. researchgate.net
Another hurdle is the lack of standardized research protocols and the variability in the chemical composition of derivatives studied across different laboratories. This can lead to inconsistencies in research findings and make it difficult to compare results.
Future Research Trajectories and Innovative Methodologies
The future of berberine derivative research lies in the adoption of innovative methodologies to address the existing challenges. Systems pharmacology, which combines computational modeling with experimental data, offers a powerful approach to unravel the complex mechanisms of action of these compounds. nih.gov This can help in identifying novel drug targets and predicting potential therapeutic indications.
The development of more biologically available derivatives, such as dihydroberberine, represents a significant advancement. ucsf.edunih.gov Future research will likely focus on creating new derivatives with optimized pharmacokinetic profiles and enhanced target specificity. This includes the synthesis of hybrid molecules that combine the therapeutic properties of berberine with other active compounds. researchgate.net
Advances in analytical techniques will also play a crucial role in the future of berberine derivative research. High-throughput screening methods can accelerate the discovery of new derivatives with desired biological activities, while advanced imaging techniques can provide deeper insights into their subcellular localization and mechanisms of action.
Finally, a greater emphasis on well-designed clinical trials is needed to validate the therapeutic potential of promising berberine derivatives in human subjects. frontiersin.org These trials should incorporate robust biomarker strategies to identify patient populations most likely to respond to treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
